2-Chloro-5-nitroquinoxaline
Overview
Description
2-Chloro-5-nitroquinoxaline is a type of quinoxaline derivative that has garnered significant attention in the scientific community due to its properties and potential applications in various fields. It has a molecular formula of C8H4ClN3O2 and a molecular weight of 209.59 g/mol .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including this compound, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . A patent also describes a method for preparing 2-chloro-5-nitropyridine, which could be a potential synthetic route for this compound .Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name, this compound . The InChI string and Canonical SMILES provide a detailed description of its molecular structure .Chemical Reactions Analysis
Quinoxalines, including this compound, are nitrogen-containing bicyclic compounds that have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They have been used in the design and development of numerous bioactive molecules .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 209.59 g/mol, an XLogP3-AA of 2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 208.9992041 g/mol .Scientific Research Applications
Chemoselectivity in Quinoxalines
5-Chloro-6-nitroquinoxaline, closely related to 2-Chloro-5-nitroquinoxaline, demonstrates unique reactions with different nucleophiles. Its reaction with piperidine, methoxide, and p-thiocresolate shows selective product formation, highlighting its potential use in chemoselective synthesis (Nasielski, Moucheron, & Nasielski‐Hinkens, 2010).
Synthesis of Heterocycles
6-halo-5-nitroquinoxalines, including this compound, can be efficiently synthesized and used as intermediates for further heterocycles. This synthesis process is integral in the development of new chemical compounds for various scientific applications (Tian & Grivas, 1992).
Application in Textile Industry
6-Nitro-2-chloroquinoxaline is used in the synthesis of dyes and fluorescent whiteners for polyester fibers. This application demonstrates the compound's versatility in industrial applications beyond scientific research (Rangnekar & Tagdiwala, 1986).
Sensor Development
Monomeric and polymeric 5-nitroquinoxaline derivatives, including compounds derived from this compound, are used in the development of sensors for cationic species. This demonstrates their potential in analytical chemistry and environmental monitoring (Breznova et al., 2003).
Nucleophilic Substitution Reactions
2-Chloro-3-nitroquinoxaline showcases an unusual pattern of nucleophilic substitution, differing from typical ortho-chloronitroaromatics. This property can be exploited in synthetic chemistry for selective transformations (Nasielski‐Hinkens et al., 2010).
Environmental Application
Research on 2-Chloro-5-nitrophenol, structurally similar to this compound, has led to the isolation of a bacterium capable of degrading this compound. This finding is significant for environmental bioremediation of chlorinated nitroaromatic pollutants (Min et al., 2017).
Mechanism of Action
Target of Action
2-Chloro-5-nitroquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties and can interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacology They can interact with their targets in various ways, leading to different biochemical changes
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways due to their multifunctional properties
Result of Action
Some quinoxaline derivatives have shown potent activity against various strains of microorganisms
Safety and Hazards
Future Directions
Quinoxalines, including 2-Chloro-5-nitroquinoxaline, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, indicating a promising future in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-5-nitroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLXKWNSXXAUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743788 | |
Record name | 2-Chloro-5-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-01-9 | |
Record name | 2-Chloro-5-nitroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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